1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine
Overview
Description
“1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine” is a chemical compound with the empirical formula C11H23N3 . It has a molecular weight of 197.32 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is NCC1(CCCC1)N2CCN©CC2 . The InChI key is KUTJXIZFVLYHEV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine” is a solid compound . More specific physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Asymmetric Synthesis of Aminoalkyl Piperidines : A study by Froelich et al. (1996) detailed the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines. This research is significant for the synthesis of compounds like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine," highlighting its potential in creating diamines and amino alcohols, which are important in pharmaceutical synthesis (Froelich et al., 1996).
Development of Positron Emission Tomography Radiotracers : Abate et al. (2011) investigated analogs of σ receptor ligand PB28 for use as positron emission tomography (PET) radiotracers in oncology. The study involves modifying compounds like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine" to reduce lipophilicity, enhancing their suitability as diagnostic tools in cancer research (Abate et al., 2011).
Synthesis of Mn(II) and Zn(II) Complexes with Schiff-Base Ligands : Research by Keypour et al. (2017) explored the synthesis of Mn(II) and Zn(II) macrocyclic Schiff-base complexes using diamines like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine." This study is pertinent to developing materials with potential applications in antibacterial properties and treatment of glioblastoma (Keypour et al., 2017).
Synthesis and Antimicrobial Studies of Quinolone Derivatives : Patel et al. (2007) synthesized a series of quinolone derivatives using compounds like "1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine." These derivatives were tested for antibacterial activity against various bacterial strains, highlighting the compound's relevance in developing new antimicrobial agents (Patel et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cyclopentyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11(10-12)4-2-3-5-11/h2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTJXIZFVLYHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640746 | |
Record name | 1-[1-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine | |
CAS RN |
959240-31-4 | |
Record name | 1-[1-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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